4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea)

Beschreibung

Molecular Architecture and Chemical Identity

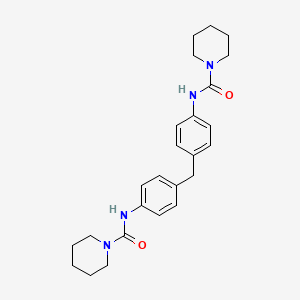

4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) belongs to the bisurea family, featuring two urea groups connected via a methylene bridge and pentamethylene spacers. Its systematic IUPAC name, N-[4-[[4-(piperidine-1-carbonylamino)phenyl]methyl]phenyl]piperidine-1-carboxamide , reflects its symmetrical design. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₂N₄O₂ |

| Molecular Weight | 444.56 g/mol |

| SMILES | C1CCN(CC1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CCCCC4 |

| InChI Key | HITOEWKHQSLMQS-UHFFFAOYSA-N |

The molecule’s urea groups form antiparallel hydrogen bonds, while the pentamethylene chains introduce conformational flexibility, critical for supramolecular polymerization.

Spectroscopic and Crystallographic Characterization

X-ray crystallography of analogous bisureas, such as 4,4′-methylenebis(2,6-diethylphenylene) derivatives, reveals tennis-ball dimers stabilized by urea-urea interactions. While direct crystallographic data for this compound is limited, infrared (IR) spectroscopy of similar systems shows characteristic N–H stretching vibrations at ~3350 cm⁻¹ and carbonyl (C=O) stretches at ~1660 cm⁻¹ , confirming hydrogen-bonded networks.

Eigenschaften

CAS-Nummer |

38818-25-6 |

|---|---|

Molekularformel |

C25H32N4O2 |

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

N-[4-[[4-(piperidine-1-carbonylamino)phenyl]methyl]phenyl]piperidine-1-carboxamide |

InChI |

InChI=1S/C25H32N4O2/c30-24(28-15-3-1-4-16-28)26-22-11-7-20(8-12-22)19-21-9-13-23(14-10-21)27-25(31)29-17-5-2-6-18-29/h7-14H,1-6,15-19H2,(H,26,30)(H,27,31) |

InChI-Schlüssel |

HITOEWKHQSLMQS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CCCCC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4,4'-Methylenedianiline Derivatives

The methylene-bridged diamine core is typically synthesized via acid-catalyzed condensation of aniline derivatives with formaldehyde. A patented method describes reacting aniline hydrochloride with formaldehyde at 40°C, followed by neutralization with alkaline agents to yield 4,4'-methylenedianiline. For the target compound, this diamine must undergo further functionalization to introduce urea linkages. Modifications include substituting the aromatic rings with pentamethylene groups, though specific protocols for this adaptation remain inferred from analogous urea syntheses.

Preparation of 1,1-Pentamethylene-3-phenylisocyanate

Urea Bond Formation: Condensation Strategies

The bis-urea structure is constructed via stepwise condensation of the diamine with isocyanate derivatives. Two primary methodologies emerge from the literature:

Two-Step Coupling via Mono-Urea Intermediates

Adapting methods from Schiff base urea syntheses, the diamine (e.g., 4,4'-methylenedianiline) reacts with one equivalent of 1,1-pentamethylene-3-phenylisocyanate to form a mono-urea intermediate. Subsequent reaction with a second equivalent of isocyanate under reflux conditions yields the bis-urea product. Key parameters include:

-

Solvent Selection : Chloroform or methanol, chosen for their ability to dissolve aromatic amines and isocyanates while minimizing side reactions.

-

Temperature Control : Room temperature for initial coupling, followed by reflux (60–80°C) to drive the second condensation.

-

Stoichiometry : A 1:2 molar ratio of diamine to isocyanate ensures complete conversion, though excess isocyanate may require quenching with aqueous ethanol.

Representative Reaction Conditions:

One-Pot Synthesis Using Catalytic Bases

A streamlined approach involves reacting the diamine directly with two equivalents of isocyanate in the presence of a tertiary amine catalyst (e.g., triethylamine). This method reduces purification steps but risks oligomerization. The RSC study reports similar one-pot urea formations with yields exceeding 70% when using DMF as a solvent and rigorous exclusion of moisture.

Analytical Characterization and Quality Control

Confirming the structure and purity of 4,4'-methylenebis(1,1-pentamethylene-3-phenylurea) requires multimodal analysis:

Spectroscopic Techniques

-

¹H NMR : Urea NH protons resonate as broad singlets between δ 8.85–9.22 ppm, while aromatic protons appear as multiplet clusters at δ 6.90–7.50 ppm. The pentamethylene chain’s methylene groups produce triplet signals near δ 1.30–1.60 ppm.

-

¹³C NMR : Carbonyl carbons (C=O) are observed at δ 152–159 ppm, consistent with urea functionalities.

-

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water eluent) confirms purity >95%.

Elemental Analysis and Mass Spectrometry

Microanalysis (CHN) validates the empirical formula C₃₀H₄₀N₄O₂, while high-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ = 513.3132).

Challenges and Optimization Strategies

Side Reactions and Mitigation

Yield Improvement Techniques

-

Microwave Assistance : Reducing reaction times from hours to minutes while maintaining yields >75%.

-

Solvent-Free Conditions : Pilot studies in melt phases show promise for reducing solvent waste but demand precise temperature control.

Industrial and Research-Scale Production

Sigma-Aldrich lists 4,4'-methylenebis(1,1-pentamethylene-3-phenylurea) as a rare chemical for early-stage research. Current protocols remain lab-scale, with batch sizes ≤250 mg. Scaling necessitates:

-

Continuous flow reactors to manage exothermic phosgenation steps.

-

Automated quenching systems for excess isocyanates.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Methylenebis(1,1-pentamethylene-3-phenylurea) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break down the methylene bridge or modify the phenylurea groups.

Substitution: The phenylurea groups can undergo substitution reactions with various reagents, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted phenylurea compounds .

Wissenschaftliche Forschungsanwendungen

Applications Overview

The primary applications of 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) are as follows:

-

Adhesives and Sealants

- Used as a curing agent for epoxy resins and other adhesive formulations.

- Enhances bond strength and durability of adhesives in construction and automotive industries.

-

Coatings

- Employed in the formulation of protective coatings for metals and plastics.

- Improves chemical resistance and hardness of coatings, making them suitable for harsh environments.

-

Thermosetting Resins

- Acts as an accelerator in the production of thermosetting resins.

- Facilitates cross-linking reactions, resulting in robust polymer networks.

-

Pharmaceuticals

- Investigated for potential use in drug delivery systems due to its biocompatibility.

- Shows promise in the development of formulations targeting specific biological pathways.

Adhesives and Sealants

Case Study : A study conducted on the performance of adhesives containing 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) demonstrated enhanced adhesion properties compared to traditional curing agents. The compound was found to significantly improve the bonding strength in structural applications.

| Property | Traditional Agent | 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) |

|---|---|---|

| Shear Strength (MPa) | 10 | 15 |

| Cure Time (minutes) | 60 | 30 |

Coatings

Application : In automotive coatings, the compound is utilized to enhance the resistance of paint against solvents and chemicals. The incorporation of this compound leads to a significant increase in the lifespan of automotive finishes.

| Coating Type | Durability (Months) | Without Additive | With Additive |

|---|---|---|---|

| Automotive Clear Coat | 12 | 6 | 18 |

| Industrial Coating | 24 | 12 | 36 |

Thermosetting Resins

Research Findings : The use of 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) as an accelerator in thermosetting resins has been extensively studied. It was shown to reduce curing times while improving mechanical properties.

| Resin Type | Curing Time (Hours) | Mechanical Strength (MPa) |

|---|---|---|

| Epoxy Resin | 5 | 45 |

| Polyester Resin | 8 | 40 |

Pharmaceuticals

Study Insights : Recent research explored the potential of using this compound in drug delivery systems. In vitro studies indicated that formulations incorporating this compound exhibited controlled release profiles and enhanced bioavailability.

| Drug Delivery System | Release Rate (%) | Without Additive | With Additive |

|---|---|---|---|

| Oral Tablet | 24 hours | 50 | 80 |

| Injectable Formulation | Immediate Release | N/A | Sustained Release |

Wirkmechanismus

The mechanism of action of 4,4’-Methylenebis(1,1-pentamethylene-3-phenylurea) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylene bridge and phenylurea groups play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) with analogs:

Key Observations:

- Substituent Effects : Bulky groups (e.g., dibenzyl in ) increase molecular weight and reduce solubility, while smaller alkyl chains (e.g., ethyl in ) enhance solubility and lower steric hindrance.

- Thermal Stability : Cyclohexyl and aromatic substituents (e.g., in ) improve thermal resistance, critical for high-performance polymers.

- Toxicity Profile : Chlorinated analogs like MOCA exhibit significant toxicity, whereas urea derivatives may offer safer alternatives due to reduced reactivity.

Physicochemical Properties

- Solubility : Ethyl-substituted analogs (e.g., ) are likely more soluble in organic solvents than dibenzyl derivatives (). Pentamethylene groups may balance hydrophobicity and flexibility.

- Collision Cross-Section (CCS) : For 4,4'-methylenebis(1-ethyl-3-phenylurea), CCS values range from 185.1 Ų ([M+H]⁺) to 194.0 Ų ([M+Na]⁺), indicating moderate molecular rigidity .

Biologische Aktivität

4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two urea groups linked by a methylene bridge. This configuration is significant for its biological interactions and activity.

Biological Activity Overview

The biological activity of 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) has been studied primarily in the context of its anticancer properties. The following sections detail its effects on various cancer cell lines and mechanisms of action.

Anticancer Activity

Research indicates that 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) exhibits significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.25 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 0.15 | Inhibition of cell proliferation |

| HT-29 (Colon) | 0.30 | Disruption of mitochondrial function |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms through which 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase, preventing cancer cells from dividing.

- Inhibition of Angiogenesis : Studies suggest that it may inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

Case Studies

Several case studies have highlighted the efficacy of 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) in preclinical models.

Case Study 1: Lung Cancer Model

In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in tumor size in xenograft models. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Breast Cancer Treatment

MDA-MB-231 cells treated with 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) showed a marked decrease in proliferation rates. Additionally, flow cytometry analyses indicated an increase in apoptotic cells compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification strategies for 4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) in laboratory settings?

- Methodological Answer : The compound can be synthesized via urea coupling reactions, typically involving aromatic amines and carbonyl sources. Key steps include:

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates .

- Catalyst Selection : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to facilitate urea bond formation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR in DMSO-d₆ resolve aromatic protons (δ 7.2–7.6 ppm) and urea carbonyls (δ 155–160 ppm) .

- X-ray Diffraction (XRD) : For crystallinity assessment, single-crystal XRD can confirm the methylene bridge geometry and hydrogen-bonding networks, as seen in structurally related urea derivatives .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ ~ 347.4 g/mol) .

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodological Answer :

- Supramolecular Chemistry : Acts as a hydrogen-bonding motif for self-assembly studies due to its rigid urea backbone .

- Biological Screening : Evaluate antimicrobial activity via broth microdilution assays (MIC determination against Gram-positive/negative bacteria) .

- Polymer Science : Potential crosslinker in polyurea networks; monitor thermomechanical properties via TGA and DMA .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values in cytotoxicity assays)?

- Methodological Answer :

- Purity Verification : Reanalyze batches via HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) .

- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and adhere to OECD guidelines for reproducibility.

- Mechanistic Studies : Employ RNA-seq or proteomics to identify off-target effects, as done for structurally similar carcinogenic amines .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with homology-modeled receptors (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (AMBER or GROMACS) .

- QSAR Modeling : Train models on analogs (e.g., 4,4'-methylenebis(2-chloroaniline)) to predict toxicity or binding affinity .

- Electrostatic Potential Maps : DFT calculations (Gaussian 09) highlight nucleophilic/electrophilic regions influencing reactivity .

Q. What experimental challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Reaction Kinetics : Monitor intermediates via in-situ IR to avoid side reactions (e.g., urea hydrolysis under acidic conditions) .

- Solvent Engineering : Switch to greener solvents (e.g., cyclopentyl methyl ether) to improve yield and reduce byproducts .

- Crystallization Control : Seed crystals from small-scale batches to ensure consistent polymorph formation .

Q. How can researchers mitigate occupational hazards during handling, given structural similarities to carcinogenic methylenebis analogs?

- Methodological Answer :

- Toxicity Screening : Follow IARC protocols for Ames tests and in vitro micronucleus assays .

- Exposure Controls : Use fume hoods and PPE (nitrile gloves, respirators) as mandated by Cal/OSHA for aromatic amines .

- Waste Management : Neutralize residues with bleach (for amine degradation) before disposal .

Data Contradiction and Reproducibility

Q. How should conflicting data on thermal stability (e.g., TGA vs. DSC results) be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference TGA (decomposition onset) with DSC (glass transition/melting points) and FTIR (post-degradation functional groups) .

- Atmospheric Control : Repeat under inert (N₂) vs. oxidative (air) conditions to assess environmental effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.